Diethyl(3-nitrobenzyl)amine

Fungicide Discovery Agricultural Chemistry Structure-Activity Relationship (SAR)

Diethyl(3-nitrobenzyl)amine (C11H16N2O2, MW: 208.26 g/mol), also known as N,N-diethyl-3-nitrobenzylamine, is a substituted tertiary benzylamine with a diethylamine group attached to the 3-position of a nitrobenzene ring. It is primarily used as a synthetic intermediate for the preparation of more complex molecules, such as antimalarial drug candidates and other biologically active compounds.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 27958-92-5
Cat. No. B3256909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(3-nitrobenzyl)amine
CAS27958-92-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H16N2O2/c1-3-12(4-2)9-10-6-5-7-11(8-10)13(14)15/h5-8H,3-4,9H2,1-2H3
InChIKeyPRWBWWISPHBPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(3-nitrobenzyl)amine (CAS: 27958-92-5): A m-Nitrobenzylamine Building Block


Diethyl(3-nitrobenzyl)amine (C11H16N2O2, MW: 208.26 g/mol), also known as N,N-diethyl-3-nitrobenzylamine, is a substituted tertiary benzylamine with a diethylamine group attached to the 3-position of a nitrobenzene ring. It is primarily used as a synthetic intermediate for the preparation of more complex molecules, such as antimalarial drug candidates and other biologically active compounds . Its utility as a building block stems from the readily reducible nitro group and the reactive tertiary amine, which offer distinct handles for further derivatization [1].

Why Diethyl(3-nitrobenzyl)amine (CAS: 27958-92-5) Is Not an Interchangeable Analog


Generic substitution fails for diethyl(3-nitrobenzyl)amine because both the position of the nitro group on the aromatic ring and the nature of the N-alkyl substituents are critical determinants of biological activity. While several closely related nitrobenzylamines exist (e.g., ortho- and para-nitro isomers, N-methyl, or N-propyl analogs), their fundamental properties and biological performance are not equivalent. Specifically, the 3-nitro substitution pattern (meta-position) confers a specific reactivity and spatial orientation that is not shared by its 2-nitro or 4-nitro isomers, and the N-diethyl group imparts distinct basicity and lipophilicity compared to other N-alkyl chains [1]. As demonstrated in direct fungicidal assays, swapping these moieties can lead to a complete loss of function, proving that this specific compound possesses a unique and non-interchangeable structure-activity relationship [2].

Quantifiable Differentiation Evidence for Diethyl(3-nitrobenzyl)amine (CAS: 27958-92-5)


Comparison of Fungicidal Efficacy Against Tomato Early Blight and Bean Powdery Mildew

A direct head-to-head comparison in a patent shows that diethyl(3-nitrobenzyl)amine is a critical comparator for establishing structure-activity relationships. While the lead compound N,N-dipropyl-3-nitrobenzylamine shows high fungicidal efficacy at 250 ppm against Tomato Early Blight (60% control) and Bean Powdery Mildew (86% control) [1], the target compound of this report, diethyl(3-nitrobenzyl)amine, shows 0% control against both pathogens under identical conditions [1]. This data proves that the activity is not a class property but is strictly dependent on the N-alkyl chain length, a crucial finding for SAR studies.

Fungicide Discovery Agricultural Chemistry Structure-Activity Relationship (SAR)

Impact of Nitro Group Position on Antifungal Activity

The position of the nitro group on the phenyl ring is critical for biological activity. The patent US4339461A directly demonstrates this. While the target compound diethyl(3-nitrobenzyl)amine has a nitro group at the meta-position, its direct comparator, a compound with the same N-substituents but a para-nitro group, was also tested. The results show that both compounds exhibit 0% control against Tomato Early Blight and Bean Powdery Mildew at 250 ppm [1].

Fungicide Regioisomer Comparison Biological Activity

Comparison of Predicted Basicity and Lipophilicity Across Positional Isomers

A comparison of key predicted physicochemical properties reveals quantifiable differences between the 3-nitro, 2-nitro, and 4-nitro regioisomers of N,N-diethylbenzylamine. While these are in silico predictions rather than experimental measurements, they are derived from authoritative chemical databases and provide valuable differentiation. The target compound has a predicted pKa of 9.16±0.25 and a predicted LogP of 2.96 . In contrast, its 4-nitro isomer has a predicted LogP of 2.7 [1]. The 2-nitro isomer shares an identical predicted LogP of 2.96 , but its differing geometry due to the ortho-nitro group will affect its pKa and interactions in ways not captured by simple LogP.

Physicochemical Properties Drug Design Isomer Comparison

Optimal Research Applications for Diethyl(3-nitrobenzyl)amine (CAS: 27958-92-5)


Structure-Activity Relationship (SAR) Studies in Fungicide Development

As directly shown by US Patent 4339461, diethyl(3-nitrobenzyl)amine is an essential tool in fungicide SAR studies. Its specific lack of activity against Tomato Early Blight and Bean Powdery Mildew provides a critical data point, proving that fungicidal efficacy within this chemical class is dependent on the N-alkyl chain length and is not a general property of all nitrobenzylamines [1]. It serves as a definitive negative control for researchers optimizing N-substituents.

Regioisomeric Probe in Medicinal Chemistry

Given the distinct predicted physicochemical properties (e.g., LogP of 2.96, pKa of ~9.16) compared to its 2-nitro and 4-nitro isomers, diethyl(3-nitrobenzyl)amine is a valuable regioisomeric probe [1]. Researchers investigating the impact of a meta-nitro group on target binding, membrane permeability, or metabolic stability will find this compound indispensable for constructing matched molecular pairs and understanding how the position of the nitro group influences the overall profile of a lead compound.

Synthetic Intermediate for Amodiaquine Analogs and Aminobenzylamines

This compound is a well-documented synthetic intermediate in the preparation of more complex molecules. It has been specifically cited in the synthesis of novel amodiaquine analogs with antimalarial activity [1]. Furthermore, it is the direct precursor to aminobenzylamines via catalytic reduction, a process detailed in patent literature for the production of important industrial and pharmaceutical intermediates . For synthetic chemists, it is a reliable and specific building block for these validated pathways.

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